molecular formula C13H10Cl2N2O2S B2943744 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1114866-46-4

3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2943744
CAS RN: 1114866-46-4
M. Wt: 329.2
InChI Key: KSSUQBUASGCDFU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzothiadiazine backbone . Benzothiadiazines are a class of heterocyclic compounds that are part of many pharmaceutical drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For instance, a related compound was synthesized by the condensation of cyanuric chloride with aniline .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a detailed analysis using various spectroscopic techniques . The data obtained from these techniques is often compared with theoretical results achieved using high-level density functional theory (DFT) method .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve C–H activation, which is recognized as an efficient approach for increasing the complexity and diversity of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using various techniques, including spectroscopy . The stability, nature of bonding, and reactivity of the compound can be evaluated at the DFT/B3LYP/6-31 + (d) level of theory .

Scientific Research Applications

Chlorination and Synthetic Applications

One study explores the chlorination of heterocyclic and acyclic sulfonhydrazones, including 2H-1,2,3-benzothiadiazine 1,1-dioxide derivatives, highlighting synthetic pathways and the formation of novel compounds through chlorinolysis and other reactions (King et al., 1971). This research is fundamental in understanding the chemical properties and reactivity of the benzothiadiazine dioxide structure, laying the groundwork for further applications in synthetic chemistry.

Structural and Chemical Analysis

Further research has focused on the synthesis, structure, and reactivity of 1,2,3-benzothiadiazine 1,1-dioxides. A comprehensive review by Gyűjtő et al. (2020) covers over half a century of scientific literature on these compounds, discussing their synthesis, chemical reactions, and briefly hinting at their potential therapeutic applications (Gyűjtő et al., 2020). This review encapsulates the evolution of benzothiadiazine dioxide chemistry and its significance in scientific research.

Cognitive Enhancer Research

In the realm of pharmacological research, one study identified a new fluorinated 1,2,4-benzothiadiazine 1,1-dioxide derivative as a potent cognitive enhancer. This compound demonstrated significant activity on AMPA receptors in vitro and showed a marked cognitive-enhancing effect in vivo, highlighting its potential for further development in cognitive disorder treatments (Francotte et al., 2010). While this application pertains to pharmacology, it underscores the diverse potential of benzothiadiazine dioxide derivatives in scientific research.

Future Directions

Future research could focus on further exploring the synthesis, characterization, and potential applications of this compound. This could involve developing new synthetic methods, conducting detailed structure-activity relationship studies, and investigating the compound’s potential biological activities .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)20(18,19)17-13/h1-7,13,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSUQBUASGCDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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